Acetic acid, [[bis(2-chloroethyl)amino]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [[bis(2-chloroethyl)amino]oxy]- is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes bis(2-chloroethyl)amino groups attached to an acetic acid moiety. It is often studied for its potential use in therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[bis(2-chloroethyl)amino]oxy]- typically involves the reaction of bis(2-chloroethyl)amine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound.
Industrial Production Methods
Industrial production of acetic acid, [[bis(2-chloroethyl)amino]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to produce the compound in bulk quantities. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[bis(2-chloroethyl)amino]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The bis(2-chloroethyl)amino groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of various substituted derivatives.
Scientific Research Applications
Acetic acid, [[bis(2-chloroethyl)amino]oxy]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with nucleic acids and proteins.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to form DNA cross-links, leading to cell death.
Industry: The compound is used in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, [[bis(2-chloroethyl)amino]oxy]- involves the formation of DNA cross-links, which interfere with DNA replication and transcription. This leads to the inhibition of cell division and ultimately cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in cancer treatment.
Melphalan: Another nitrogen mustard used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent in cancer therapy.
Uniqueness
Acetic acid, [[bis(2-chloroethyl)amino]oxy]- is unique due to its specific structure, which allows it to form stable DNA cross-links. This property makes it particularly effective in targeting cancer cells. Compared to other similar compounds, it may offer distinct advantages in terms of stability and specificity.
Properties
CAS No. |
838893-18-8 |
---|---|
Molecular Formula |
C6H11Cl2NO3 |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)aminooxy]acetic acid |
InChI |
InChI=1S/C6H11Cl2NO3/c7-1-3-9(4-2-8)12-5-6(10)11/h1-5H2,(H,10,11) |
InChI Key |
CTGPMHCBKOCNAK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.